![molecular formula C21H21ClN6 B2997359 N~4~-(4-chlorophenyl)-N~6~-(2-methylpropyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine CAS No. 946289-16-3](/img/structure/B2997359.png)

N~4~-(4-chlorophenyl)-N~6~-(2-methylpropyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

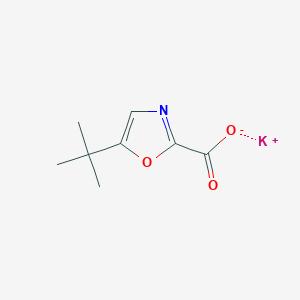

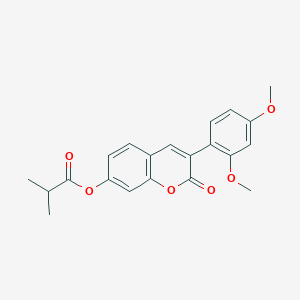

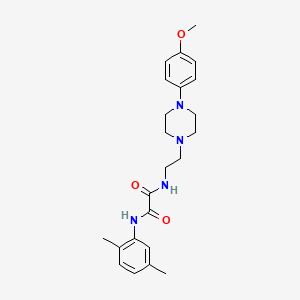

This compound is a pyrazolo[3,4-d]pyrimidine derivative. Pyrazolo[3,4-d]pyrimidines are a class of compounds that have been studied for their potential biological activities . They have a fused ring structure containing a pyrazole ring and a pyrimidine ring. The specific compound you mentioned has additional phenyl and propyl groups attached to it.

Chemical Reactions Analysis

The chemical reactions involving this compound would depend on the specific conditions and reagents used. As a pyrazolo[3,4-d]pyrimidine derivative, it might undergo reactions typical of these compounds, such as substitutions or additions at various positions on the ring structure .Wissenschaftliche Forschungsanwendungen

Synthesis and Structural Analysis

- This compound is part of a family that has been synthesized under conditions favoring eco-friendly energy sources like microwave irradiation and ultrasound. These methods afford pyrazolo[1,5-a]pyrimidine derivatives in high yields. Their structures were confirmed through techniques like NMR, MS, elemental analyses, and X-ray crystallography (Al-Zaydi, 2009).

Hydrogen Bonding and Crystallography

- Studies on N4-substituted 1H-pyrazolo[3,4-d]pyrimidine-4,6-diamines revealed interesting hydrogen bonding patterns in both two and three dimensions. These patterns are significant for the understanding of molecular interactions and could have implications in the design of materials or drugs (Trilleras et al., 2008).

Chemical Properties and Applications

- The derivative "1-(2-chlorophenyl)-6-[(2R)-3,3,3-trifluoro-2-methylpropyl]-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidine-4-one" has been characterized as a potent and selective inhibitor of phosphodiesterase 9 (PDE9), showcasing the potential of pyrazolo[3,4-d]pyrimidine derivatives in therapeutic development, particularly for neurological conditions such as Alzheimer's disease (Wunder et al., 2005).

Material Science Applications

- Pyrazolo[3,4-d]pyrimidine derivatives have also been investigated for their applications in material science, such as in the synthesis of disperse dyes for polyester fibers, demonstrating their versatility beyond pharmaceutical applications (Deeb et al., 2014).

Wirkmechanismus

Target of Action

The primary targets of this compound are Cyclin-Dependent Kinase 2 (CDK2) and Epidermal Growth Factor Receptor Tyrosine Kinase (EGFR-TK) . CDK2 is a crucial regulator of the cell cycle, and its inhibition can lead to cell cycle arrest, making it an appealing target for cancer treatment . EGFR-TK is involved in various cellular activities, including growth, differentiation, metabolism, adhesion, and motility .

Mode of Action

The compound interacts with its targets by inhibiting their enzymatic activities. It has shown significant inhibitory activities against CDK2 and EGFR-TK . The inhibition of these enzymes disrupts the normal functioning of the cell cycle and growth factor signaling, respectively.

Biochemical Pathways

The inhibition of CDK2 and EGFR-TK affects several biochemical pathways. The inhibition of CDK2 leads to cell cycle arrest, preventing the proliferation of cancer cells . On the other hand, the inhibition of EGFR-TK disrupts growth factor signaling, which can lead to the inhibition of cell growth and proliferation .

Pharmacokinetics

The compound’s potent inhibitory activities against cdk2 and egfr-tk suggest that it may have favorable bioavailability .

Result of Action

The compound’s action results in significant anti-proliferative activities against various cancer cell lines. It has shown superior cytotoxic activities against MCF-7 and HCT-116 cell lines . Additionally, it has exhibited excellent broad-spectrum cytotoxic activity in NCI 5-log dose assays against a full 60-cell panel .

Eigenschaften

IUPAC Name |

4-N-(4-chlorophenyl)-6-N-(2-methylpropyl)-1-phenylpyrazolo[3,4-d]pyrimidine-4,6-diamine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H21ClN6/c1-14(2)12-23-21-26-19(25-16-10-8-15(22)9-11-16)18-13-24-28(20(18)27-21)17-6-4-3-5-7-17/h3-11,13-14H,12H2,1-2H3,(H2,23,25,26,27) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PPGUQQPINLPTGY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CNC1=NC(=C2C=NN(C2=N1)C3=CC=CC=C3)NC4=CC=C(C=C4)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H21ClN6 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

392.9 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N~4~-(4-chlorophenyl)-N~6~-(2-methylpropyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-{[1-(2-fluorobenzyl)-5-pyridin-4-yl-1H-1,2,3-triazol-4-yl]carbonyl}-4-(methylsulfonyl)piperazine](/img/structure/B2997282.png)

![1-[4-(Difluoromethoxy)phenyl]pyrrole-2,5-dione](/img/structure/B2997289.png)

![2-Chloro-N-[(1-hydroxy-3,4-dihydro-2H-naphthalen-1-YL)methyl]pyridine-3-carboxamide](/img/structure/B2997290.png)

![1-(benzo[d]thiazol-2-yl)-N-(4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)azetidine-3-carboxamide](/img/structure/B2997291.png)

![1-{1-[(tert-butoxy)carbonyl]pyrrolidin-3-yl}-5-(difluoromethyl)-1H-1,2,3-triazole-4-carboxylic acid](/img/structure/B2997299.png)